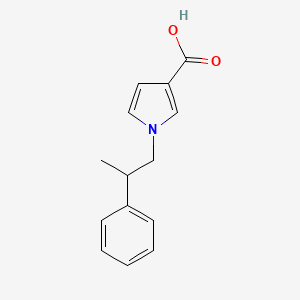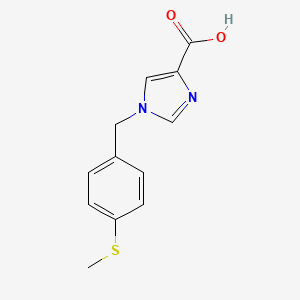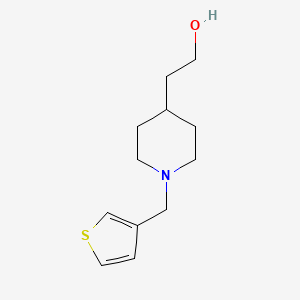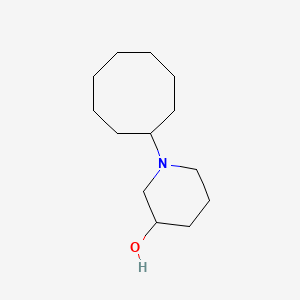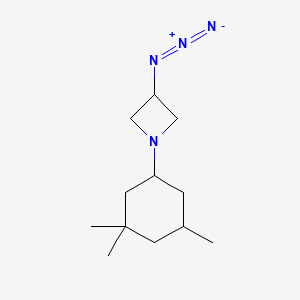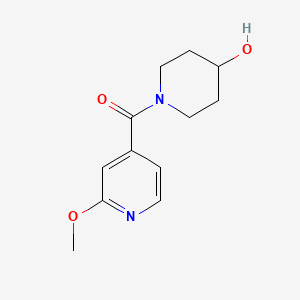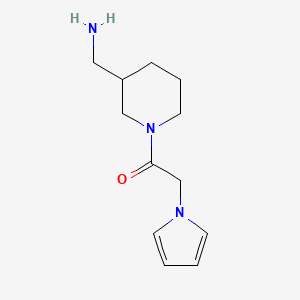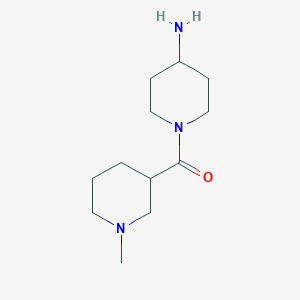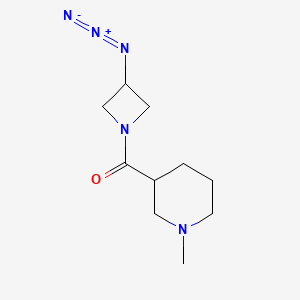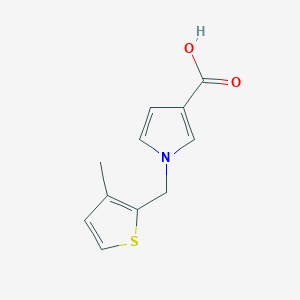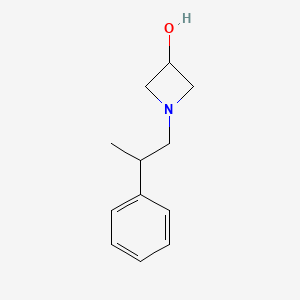
3-アジド-1-(2,3-ジヒドロ-1H-インデン-2-イル)アゼチジン
概要
説明
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to the azetidine ring and an indanyl group attached to the nitrogen atom of the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
科学的研究の応用
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It can be used in the study of biological processes involving azido groups, such as bioorthogonal chemistry and click chemistry.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
生化学分析
Biochemical Properties
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds through azide-alkyne cycloaddition reactions. These interactions are crucial for studying enzyme mechanisms and protein modifications. For instance, the azido group can be used to label proteins, allowing researchers to track protein interactions and modifications in complex biological systems .
Cellular Effects
The effects of 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the azido group can induce stress responses in cells, leading to changes in gene expression profiles. Additionally, 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through intramolecular cyclization reactions. For example, the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions can form the azetidine ring.
Introduction of the Azido Group: The azido group can be introduced by treating the azetidine with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions.
Attachment of the Indanyl Group: The indanyl group can be introduced through nucleophilic substitution reactions, where the nitrogen atom of the azetidine ring reacts with an indanyl halide or tosylate.
Industrial Production Methods
Industrial production methods for 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or halides.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles or other heterocycles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂) with palladium catalyst (Pd-C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, halides.
Cycloaddition Reagents: Alkynes, alkenes.
Major Products Formed
Reduction: Formation of 3-amino-1-(2,3-dihydro-1H-inden-2-yl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Cycloaddition: Formation of triazoles or other heterocyclic compounds.
作用機序
The mechanism of action of 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine involves its reactivity due to the presence of the azido group and the strained azetidine ring. The azido group can participate in various chemical reactions, such as reduction, substitution, and cycloaddition, leading to the formation of different products. The indanyl group may also contribute to the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3-azido-1-(2,3-dihydro-1H-inden-2-yl)aziridine: Similar structure but with a three-membered aziridine ring instead of a four-membered azetidine ring.
3-azido-1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
3-azido-1-(2,3-dihydro-1H-inden-2-yl)piperidine: Similar structure but with a six-membered piperidine ring instead of a four-membered azetidine ring.
Uniqueness
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity compared to its three-, five-, and six-membered counterparts. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.
特性
IUPAC Name |
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-15-14-11-7-16(8-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCTRIIKXSSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


